4-Ethylphenylacetyl chloride

Description

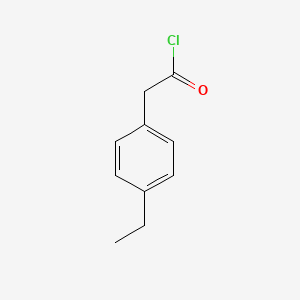

4-Ethylphenylacetyl chloride is an organochlorine compound with the molecular formula C₁₀H₁₁ClO and a molecular weight of 182.64 g/mol. Structurally, it consists of a phenyl ring substituted with an ethyl group at the para position, linked to an acetyl chloride functional group (Cl–CO–CH₂–C₆H₄–C₂H₅). This compound is a highly reactive acylating agent, commonly employed in organic synthesis to introduce the 4-ethylphenylacetyl moiety into target molecules. Its applications span pharmaceuticals, agrochemicals, and specialty materials, where it serves as a critical intermediate for constructing complex aromatic frameworks.

The ethyl group at the para position influences both steric and electronic properties: it provides mild electron-donating effects via inductive mechanisms while contributing to lipophilicity. These traits make this compound distinct from other acyl chlorides in terms of reactivity and solubility profiles.

Properties

CAS No. |

52629-43-3 |

|---|---|

Molecular Formula |

C10H11ClO |

Molecular Weight |

182.64 g/mol |

IUPAC Name |

2-(4-ethylphenyl)acetyl chloride |

InChI |

InChI=1S/C10H11ClO/c1-2-8-3-5-9(6-4-8)7-10(11)12/h3-6H,2,7H2,1H3 |

InChI Key |

OSENHGKFAJJIAO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent : Methoxy (–OCH₃) at the para position vs. ethyl (–C₂H₅) in 4-ethylphenylacetyl chloride.

- Electronic Effects : The methoxy group is a strong electron-donating group (EDG) via resonance, reducing the electrophilicity of the carbonyl carbon. In contrast, the ethyl group exerts weaker inductive EDG effects, resulting in higher reactivity for this compound in nucleophilic acyl substitution reactions .

- Solubility: The polar methoxy group enhances solubility in polar solvents (e.g., ethanol, acetone) compared to the more hydrophobic ethyl analog.

| Property | This compound | 4-Methoxyphenylacetyl Chloride |

|---|---|---|

| Molecular Weight (g/mol) | 182.64 | 198.62 |

| Reactivity | High | Moderate |

| Solubility | Low in water | Moderate in polar solvents |

| Applications | Reactive intermediates | Agrochemicals, dyes |

4-Ethyl Benzenesulfonyl Chloride

Functional Group Contrast

- Core Functionality : Sulfonyl chloride (–SO₂Cl) vs. acetyl chloride (–COCl).

- Reactivity : Sulfonyl chlorides undergo sulfonylation reactions (e.g., forming sulfonamides), whereas acyl chlorides participate in acylations (e.g., esterifications). This compound is more hydrolytically reactive, requiring stringent moisture control during storage .

- Applications : 4-Ethyl benzenesulfonyl chloride is used in detergent synthesis and sulfonamide drug production, while this compound is favored in acetylations for pharmaceutical intermediates.

| Property | This compound | 4-Ethyl Benzenesulfonyl Chloride |

|---|---|---|

| Molecular Weight (g/mol) | 182.64 | 204.69 |

| Reactivity | High (hydrolysis) | Moderate (hydrolysis) |

| Stability | Moisture-sensitive | More stable |

Ethyl 4-ANPP Hydrochloride

Ethyl (4-Hydrazinophenyl)acetate Hydrochloride

Functional Group Nuances

- Core Structure : Combines a hydrazine (–NHNH₂) group with an ester (–COOEt) and hydrochloride salt.

- Reactivity : The hydrazine group enables condensation reactions (e.g., forming hydrazones), while the ester group is less reactive than an acyl chloride. This compound is water-soluble due to its ionic nature, contrasting with the hydrophobic this compound .

Q & A

Q. How can researchers leverage computational tools to predict reactivity of this compound in silico?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.